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Introduction
ACEA1011, also known as ACEA-1021 and Licostinel, is a potent and selective competitive

antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.

Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS),

activates NMDA receptors, which play a crucial role in normal synaptic transmission and

plasticity. However, excessive activation of NMDA receptors is implicated in a variety of

neuropathological conditions, including cerebral ischemia, traumatic brain injury, and chronic

pain. By modulating NMDA receptor activity, ACEA1011 has been investigated as a potential

neuroprotective and analgesic agent. This technical guide provides a comprehensive overview

of the available pharmacokinetic and pharmacodynamic data for ACEA1011.

Pharmacodynamics
The primary mechanism of action of ACEA1011 is the competitive antagonism of glycine

binding at the NMDA receptor. The binding of both glutamate and a co-agonist, typically glycine

or D-serine, is required for the opening of the NMDA receptor's ion channel. By competing with

glycine, ACEA1011 reduces the frequency of channel opening, thereby attenuating excessive

calcium influx and subsequent excitotoxicity.
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Preclinical studies have demonstrated the neuroprotective and antinociceptive effects of

ACEA1011 in various animal models.

Neuroprotection: In a rat model of reperfusion following middle cerebral artery occlusion, a

steady-state plasma concentration of 2.0 μg/mL was identified as the minimum effective level

for neuroprotection[1]. In a gerbil model of global cerebral ischemia, however, ACEA1011
administered intraperitoneally at a dose of 25 mg/kg did not show significant

neuroprotection[2].

Antinociception: ACEA1011 has demonstrated dose-dependent antinociceptive effects in the

formalin test in mice, a model of tonic pain[3]. This suggests a potential role for ACEA1011
in the management of persistent pain states.

Pharmacokinetics
The pharmacokinetic profile of ACEA1011 has been evaluated in both preclinical species and

humans. A dose-escalation study in patients with acute ischemic stroke provides the most

detailed publicly available human pharmacokinetic data[1][4].

Table 1: Human Pharmacokinetic Parameters of ACEA1011 (Licostinel) in Acute Ischemic

Stroke Patients[1]

Dose Group Dose (mg/kg) Mean Half-Life (hours)

1 0.03 16.5

2 0.10 11.7

3 0.30 12.3

4 0.60 9.9

5 1.20 10.2

6 2.40 8.7

Note: The study also included a 3.0 mg/kg dose, but the corresponding half-life was not

specified in the provided source.
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Maximal plasma concentrations of ACEA1011 were found to be strongly related to the

administered dose, with all patients in the higher dose groups (0.60 to 2.40 mg/kg) achieving

maximum plasma concentrations of ≥14 μg/mL[1].

It is important to note that the clinical development of ACEA1011 for stroke was discontinued

due to low solubility and a lack of metabolism, which led to the observation of crystals in the

urine of some patients.

Experimental Protocols
While detailed, step-by-step protocols are not fully available in the public domain, the following

outlines the general methodologies employed in the key studies cited.

Preclinical Neuroprotection Study (Rat Model of
Cerebral Ischemia)
This study aimed to determine the minimum effective plasma concentration of ACEA1011 for

neuroprotection.

Animal Model: A rat model of reperfusion middle cerebral artery occlusion was utilized to

mimic ischemic stroke[1].

Drug Administration: ACEA1011 was administered via a 22-hour infusion to achieve steady-

state plasma concentrations[1].

Endpoint: The primary endpoint was likely the extent of brain injury, assessed through

histological analysis (e.g., infarct volume measurement).

Pharmacokinetic Sampling: Blood samples were collected to determine the plasma

concentrations of ACEA1011.

Human Dose-Escalation Study in Acute Ischemic Stroke
This clinical trial was designed to assess the safety, tolerability, and pharmacokinetics of

ACEA1011 in patients who had experienced an acute ischemic stroke.

Study Design: A 5-center, dose-escalation trial was conducted[4].
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Patient Population: 64 patients were enrolled within 48 hours of an ischemic stroke. 44

patients received escalating doses of licostinel, and 20 received a placebo[4].

Dosing Regimen: Patients were treated with a short infusion of ascending doses of licostinel,

ranging from 0.03 to 3.0 mg/kg, or a placebo[4].

Assessments:

Safety and Tolerability: Adverse effects were monitored through clinical and laboratory

measurements[4].

Pharmacokinetics: Plasma concentrations of licostinel were measured to determine

pharmacokinetic parameters such as half-life and maximal concentration[1].

Efficacy: Patient outcome was assessed using the National Institutes of Health Stroke

Scale (NIHSS)[4].
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Caption: ACEA1011 competitively antagonizes the glycine binding site on the NMDA receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10066844/
https://pubmed.ncbi.nlm.nih.gov/10066844/
https://pubmed.ncbi.nlm.nih.gov/10066844/
https://www.ahajournals.org/doi/10.1161/01.str.30.3.508
https://pubmed.ncbi.nlm.nih.gov/10066844/
https://www.benchchem.com/product/b1665404?utm_src=pdf-body
https://www.benchchem.com/product/b1665404?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665404?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothetical Experimental Workflow for Preclinical
Antinociception Studydot
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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